
N-(2-oxo-2-phenylethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(2-oxo-2-phenylethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked to an acetamide group substituted with a 2-oxo-2-phenylethyl moiety. The quinazolinone scaffold is known for its bioisosteric similarity to purine bases, enabling interactions with enzymatic targets such as kinases, oxidoreductases, and DNA topoisomerases .
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-phenacylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-16(13-6-2-1-3-7-13)10-19-17(23)11-21-12-20-15-9-5-4-8-14(15)18(21)24/h1-9,12H,10-11H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWCWDKUIIJPAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-phenylethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the condensation of a quinazolinone derivative with an appropriate acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-phenylethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-phenylethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs of N-(2-oxo-2-phenylethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, highlighting substituent effects on synthesis, physicochemical properties, and bioactivity.
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, NO₂) enhance anticancer potency. For example, compound 11r (3-nitrostyryl) showed higher cytotoxicity (47.9% yield) compared to methoxy-substituted analogs . Phthalimide-linked derivatives (e.g., 1a) exhibit antioxidant activity due to their radical-scavenging capacity, with IC₅₀ values comparable to ascorbic acid .
Synthetic Efficiency: Reactions with styryl aldehydes (e.g., m-nitrobenzaldehyde) require shorter reflux times (22–35 hours) compared to bulkier aldehydes like piperonal (35 hours) . Substitution at the N-phenyl group (e.g., 4-Cl vs.
Pharmacokinetic Profiles :
- Derivatives like 1a and 1b (phthalimide-thiophene hybrids) demonstrate favorable intestinal absorption and blood-brain barrier permeability, making them candidates for CNS-targeted therapies .
Table 2: Pharmacological Target Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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